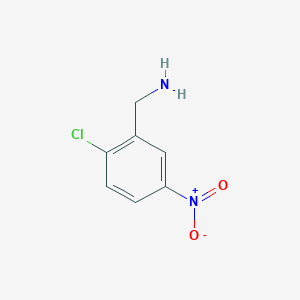

(2-Chloro-5-nitrophenyl)methanamine

Description

BenchChem offers high-quality (2-Chloro-5-nitrophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-nitrophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKRAPUCWHTTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (2-Chloro-5-nitrophenyl)methanamine from 2-chloro-5-nitrobenzaldehyde

Executive Summary

Target Molecule: (2-Chloro-5-nitrophenyl)methanamine CAS Registry Number: 90369-79-2 (Generic for isomer class; specific isomer verification required via NMR) Starting Material: 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3)

This technical guide details the chemoselective synthesis of (2-chloro-5-nitrophenyl)methanamine. This primary amine is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the 2-chloro-5-nitro substitution pattern provides essential electronic properties and vectors for further functionalization (e.g., reduction of the nitro group to an aniline for amide coupling).

The Core Challenge: The synthesis requires the reduction of a carbonyl functionality (aldehyde) to an amine in the presence of two highly reducible moieties: a nitro group (

Selected Strategy: This guide presents two validated pathways that ensure chemoselectivity:

-

Direct Reductive Amination (Borch Conditions): Utilizes Sodium Cyanoborohydride (

) with ammonium acetate. -

Indirect Reductive Amination (Via Oxime): Utilizes Borane-THF (

) reduction of an intermediate oxime.

Strategic Analysis & Reaction Pathway

The synthesis relies on the formation of a nitrogenous intermediate (imine or oxime) followed by a selective hydride transfer. The choice of reducing agent is the critical variable.

Chemoselectivity Matrix

| Reducing Agent | Carbonyl/Imine | Nitro Group ( | Aryl Chloride ( | Suitability |

| Reduces | Reduces (Fast) | Risk of Removal | ❌ High Risk | |

| Reduces | Reduces (to Azo/Amine) | Stable | ❌ Unsuitable | |

| Reduces Aldehyde | Stable | Stable | ⚠️ Non-selective (Reduces aldehyde before imine forms) | |

| Reduces Imine | Stable | Stable | ✅ Ideal (Protocol A) | |

| Reduces Oxime | Stable | Stable | ✅ Ideal (Protocol B) |

Reaction Scheme (DOT Visualization)

Figure 1: Divergent synthetic pathways. The direct route (top) is faster but requires pH control. The indirect route (bottom) offers easier purification.

Protocol A: Direct Reductive Amination (Borch Conditions)

This is the preferred industrial route due to its "one-pot" efficiency. The use of

Reagents & Equipment

-

Substrate: 2-Chloro-5-nitrobenzaldehyde (1.0 eq)

-

Amine Source: Ammonium Acetate (

) (10.0 – 15.0 eq )-

Note: Large excess is mandatory to suppress dimerization.

-

-

Reductant: Sodium Cyanoborohydride (

) (1.5 eq) -

Solvent: Methanol (anhydrous preferred)

-

Additives: 3Å Molecular Sieves (optional, to scavenge water)

-

Safety: Vented fume hood (HCN risk).

Step-by-Step Methodology

-

Imine Formation:

-

Charge a round-bottom flask with 2-Chloro-5-nitrobenzaldehyde (1.0 eq) and Methanol (

). -

Add Ammonium Acetate (15.0 eq) in one portion.

-

Optional: Add activated 3Å molecular sieves.

-

Stir at room temperature (20–25°C) for 1–2 hours. The solution typically turns yellow/orange as the imine forms.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(1.5 eq) portion-wise over 15 minutes. -

Critical Control Point: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC or LC-MS.[1] The aldehyde spot should disappear.

-

-

Quench & Workup (Safety Critical):

-

Acidify: Carefully acidify the mixture to pH < 2 using concentrated HCl (dropwise) in a well-ventilated hood.

-

Why? This quenches residual hydride and decomposes the cyanoborohydride complex, liberating small amounts of HCN (hydrogen cyanide). Do not skip the ventilation.

-

Concentrate: Remove Methanol under reduced pressure.

-

Basify: Dissolve the residue in water and wash with Diethyl Ether (removes neutral impurities). Then, basify the aqueous layer to pH > 10 using 6N NaOH.

-

Extract: Extract the free amine into Dichloromethane (DCM) or Ethyl Acetate (

).

-

-

Purification:

-

Dry organic layers over

, filter, and concentrate.[1] -

If necessary, convert to the Hydrochloride salt (

in ether) for precipitation and recrystallization (Ethanol/Ether), which is often superior to column chromatography for primary amines.

-

Protocol B: Indirect Synthesis via Oxime

This route is recommended if the use of cyanide reagents is restricted or if the "dimer" impurity from Protocol A proves difficult to remove.

Step 1: Oxime Formation

-

Dissolve 2-Chloro-5-nitrobenzaldehyde (1.0 eq) in Ethanol/Water (2:1).

-

Add Hydroxylamine Hydrochloride (

, 1.5 eq) and Sodium Acetate (1.5 eq). -

Stir at room temperature for 2 hours.

-

Workup: Remove ethanol. The oxime usually precipitates from water. Filter, wash with water, and dry.

-

Checkpoint: Verify Oxime formation by NMR (distinct

proton at ~8.0-8.5 ppm).

-

Step 2: Chemoselective Reduction

Note:

-

Reagent: Borane-THF complex (

, 1M solution). -

Procedure:

-

Dissolve the Oxime (1.0 eq) in anhydrous THF under Nitrogen/Argon.

-

Cool to 0°C.

-

Add

(2.5 – 3.0 eq) dropwise. -

Reflux the mixture for 4–6 hours.

-

-

Quench:

-

Cool to 0°C. Carefully add Methanol (gas evolution!).

-

Acid Hydrolysis: Add 6N HCl and reflux for 1 hour. This breaks the Boron-Nitrogen complex.

-

-

Isolation:

-

Basify to pH 10, extract with DCM, dry, and concentrate.

-

Analytical Validation

| Technique | Expected Signal / Observation | Interpretation |

| Benzylic | ||

| Disappearance of | Complete consumption of Aldehyde. | |

| LC-MS (ESI+) | Confirm mass. Look for characteristic Cl isotope pattern (3:1 ratio of M : M+2). | |

| IR Spectroscopy | 3300–3400 | Primary Amine |

| IR Spectroscopy | 1530 & 1350 | Nitro group ( |

Process Safety & Troubleshooting

Workup Logic Flow (DOT)

Figure 2: Acid-Base extraction strategy to isolate the amine from non-basic impurities.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Recovery | Product stuck in aqueous layer | The amine may be water-soluble. "Salt out" the aqueous layer with NaCl before extraction or use |

| Dimer Formation | Insufficient Ammonia source | Increase |

| Nitro Reduction | Reducing agent too strong | Ensure temperature is kept low (0°C |

| Residual Cyanide | Incomplete Quench | Ensure the acid quench step involves vigorous stirring in a fume hood for at least 30 mins. |

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

-

Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzaldehyde Product Sheet.

-

BenchChem. (2025).[1] Application Notes: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis.

Sources

Methodological & Application

HPLC and GC-MS analysis methods for (2-Chloro-5-nitrophenyl)methanamine

Application Note & Protocol Series | AN-2026-CNPM [1]

Abstract & Scope

(2-Chloro-5-nitrophenyl)methanamine (CAS: 500590-13-6) is a critical benzylamine intermediate used in the synthesis of nitrogenous heterocycles and pharmaceutical active ingredients (APIs).[1][2] Its structural duality—possessing a basic primary amine and an electron-withdrawing nitro group—presents unique analytical challenges, including peak tailing in HPLC and thermal instability/adsorption in GC inlets.[1]

This guide provides two validated, self-checking protocols:

-

HPLC-UV/DAD: A robust Reverse-Phase Ion-Pairing method for purity assay and reaction monitoring.[1]

-

GC-MS: A derivatization-based workflow for trace impurity profiling and structural confirmation.[1]

Physicochemical Profile

Understanding the analyte's properties is the foundation of method design.

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | C₇H₇ClN₂O₂ | M.W.[1][2] = 186.59 g/mol |

| pKa (Predicted) | ~7.93 (Amine) | Basic. Will be protonated at pH < 6.0. Requires buffered mobile phases. |

| LogP | ~1.7 – 2.1 | Moderately lipophilic. Suitable for C18 retention. |

| Boiling Point | ~322 °C | High boiling point. Requires high GC oven temps; derivatization recommended. |

| Solubility | DMSO, Methanol, Dilute Acid | Sample prep should utilize Methanol or Acetonitrile. |

| Chromophores | Nitro (260-280 nm), Benzene (254 nm) | UV Detection at 254 nm is optimal for sensitivity. |

Method A: HPLC-UV/DAD Protocol

Objective: Quantitative purity assessment and reaction monitoring. Mechanism: Reverse-Phase Chromatography (RPC) utilizing acid-suppressed ionization to eliminate silanol interactions.[1]

System Configuration[3][4]

-

Instrument: HPLC with Binary Pump and Diode Array Detector (DAD).

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

-

Why: "End-capped" columns reduce free silanol groups, preventing the amine from "sticking" and tailing.

-

-

Detector Wavelength: 254 nm (Primary), 280 nm (Secondary confirmation).

-

Temperature: 30°C (Controlled).

Mobile Phase Preparation[6]

-

Solvent A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

-

Expert Insight: TFA acts as an ion-pairing agent and pH modifier (pH ~2).[1] It protonates the amine (

), ensuring it stays in one state, and masks silanols.

-

-

Solvent B (Organic): 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.00 | 95 | 5 | Equilibration |

| 2.00 | 95 | 5 | Isocratic Hold (Elute salts) |

| 12.00 | 10 | 90 | Linear Gradient |

| 15.00 | 10 | 90 | Wash |

| 15.10 | 95 | 5 | Re-equilibration |

| 20.00 | 95 | 5 | End |

Sample Preparation[7]

-

Stock Solution: Dissolve 10 mg analyte in 10 mL Methanol (1 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final: 100 µg/mL).

-

Filtration: Filter through 0.22 µm PTFE or Nylon syringe filter.

System Suitability Criteria (Self-Validation)

-

Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase TFA concentration to 0.15% or switch to a Phenyl-Hexyl column).

-

Retention Time (RT): Expected ~6.5 - 7.5 min.[1]

-

Resolution (Rs): > 2.0 between analyte and nearest impurity (e.g., 2-chloro-5-nitrobenzaldehyde).[1]

Method B: GC-MS Protocol (Derivatization)

Objective: Structural confirmation and trace impurity analysis.[1] Challenge: Primary amines form hydrogen bonds with GC liners, leading to peak tailing and adsorption. Solution: Acetylation of the amine to form an amide, improving volatility and peak shape.

Derivatization Procedure (Acetylation)

-

Aliquot: Transfer 100 µL of Stock Solution (from HPLC prep) into a GC vial.

-

Dry: Evaporate solvent under Nitrogen stream.

-

Reagent Addition: Add 50 µL Pyridine and 50 µL Acetic Anhydride.

-

Incubation: Cap and heat at 60°C for 30 minutes.

-

Reconstitution: Evaporate reagents and reconstitute in 1 mL Ethyl Acetate.

-

Result: Analyte converts to N-(2-chloro-5-nitrobenzyl)acetamide.[1]

-

Instrument Parameters[4][5]

-

System: GC-MS (Single Quadrupole), EI Source (70 eV).

-

Inlet: Split Mode (20:1), 260°C. Liner must be deactivated (silanized).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 80°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min.

-

Mass Spectrum Interpretation (Predicted)

For the acetylated derivative (MW ~228.6):

-

Molecular Ion (M+): m/z 228 (35-Cl) / 230 (37-Cl) [Ratio 3:1].[1]

-

Base Peak: m/z 170 (Loss of acetamide group

or cleavage at benzyl position). -

Nitro Loss: m/z 182 (M - NO2).[1]

-

Diagnostic: m/z 43 (Acetyl group,

).

Visual Workflows & Pathways

Analytical Decision Tree

Caption: Decision matrix for selecting between HPLC and GC-MS workflows based on analytical goals.

GC-MS Fragmentation Pathway (Underivatized)

If direct injection is attempted, the fragmentation follows benzylamine logic:

Caption: Predicted Electron Impact (EI) fragmentation pathway for (2-Chloro-5-nitrophenyl)methanamine.[1]

Troubleshooting "The Scientist's Log"

| Observation | Root Cause | Corrective Action |

| HPLC: Split Peaks | Sample solvent too strong (100% MeOH). | Dissolve sample in Mobile Phase A/B (50:50). |

| HPLC: Peak Tailing | Silanol interaction with amine. | Add 0.1% Triethylamine (TEA) to mobile phase OR ensure pH < 3.0. |

| GC: Missing Peak | Adsorption in liner or thermal degradation. | Switch to Derivatization Method (Section 4.1). Change liner to "Ultra Inert". |

| GC: Ghost Peaks | Injector carryover. | Increase final oven hold time; perform solvent blanks. |

References

-

PubChem. (2025).[6][7] (2-Chloro-5-nitrophenyl)methanamine Compound Summary. National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2025). Mass spectra of chloronitroaniline derivatives. National Institute of Standards and Technology. [Link]

-

MDPI. (2023). GC-MS Method Development for Benzyl Chloride and Derivatives. [Link][1]

Sources

- 1. Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)- [webbook.nist.gov]

- 2. (2-Chloro-5-nitrophenyl)MethanaMine | 500590-13-6 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. osti.gov [osti.gov]

- 6. 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine | C8H9ClN2O2 | CID 7131571 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purification of crude (2-Chloro-5-nitrophenyl)methanamine by recrystallization

An In-Depth Guide to the Purification of Crude (2-Chloro-5-nitrophenyl)methanamine by Recrystallization

Authored by: A Senior Application Scientist

This application note provides a comprehensive, technically detailed protocol for the purification of crude (2-Chloro-5-nitrophenyl)methanamine via recrystallization. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and organic synthesis, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and validated purification process.

Introduction: The Rationale for Purification

(2-Chloro-5-nitrophenyl)methanamine is a key substituted benzylamine intermediate in the synthesis of various high-value organic molecules, including pharmaceutical agents and research chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the isolation of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[2] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to form a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain dissolved in the surrounding solution (mother liquor).[3]

Critical Safety Mandates: Hazard Analysis and Mitigation

Assumed Hazards:

-

Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or in contact with skin.[4][5][6]

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[4][6]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[5]

Mandatory Personal Protective Equipment (PPE) and Handling Protocols:

-

Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Eye Protection: Chemical safety goggles and a face shield are required.[4][7]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.

-

Body Protection: A lab coat must be worn. Ensure no skin is exposed.[4]

-

Waste Disposal: All contaminated materials and mother liquor must be disposed of as hazardous chemical waste according to institutional guidelines.[4]

The Science of Recrystallization: Solvent Selection Strategy

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well at its boiling point but poorly at low temperatures (e.g., 0-4°C).[2][3][8]

Key Solvent Characteristics:

-

Solubility Profile: High solubility at high temperature, low solubility at low temperature.

-

Inertness: The solvent must not react chemically with (2-Chloro-5-nitrophenyl)methanamine.[2]

-

Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]

-

Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the solid melts before dissolving.[2]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

For (2-Chloro-5-nitrophenyl)methanamine, the presence of a polar amine (-CH₂NH₂) and nitro (-NO₂) group, along with a less polar chlorophenyl ring, suggests that moderately polar solvents are a good starting point. Alcohols, such as methanol and ethanol, are often effective for nitroaryl compounds.[9] Indeed, a study on the related compound 2-chloro-5-nitroaniline successfully utilized methanol for recrystallization.[10]

Logical Flow for Solvent Selection

Caption: Decision tree for selecting a suitable recrystallization solvent.

Detailed Experimental Protocols

This section is divided into two parts: a small-scale solvent screening protocol and a full-scale bulk purification protocol.

Protocol I: Small-Scale Solvent Screening

Objective: To identify the optimal single solvent for recrystallization.

Materials:

-

Crude (2-Chloro-5-nitrophenyl)methanamine (~100 mg)

-

Candidate solvents: Methanol, Ethanol, Isopropanol, Water

-

Test tubes (4)

-

Hot plate and water bath

-

Pasteur pipettes

Procedure:

-

Place approximately 20-30 mg of the crude solid into each of the four test tubes.

-

To each tube, add the candidate solvent dropwise at room temperature, swirling after each addition, until a volume of ~0.5 mL is reached. Observe and record the solubility.

-

If the compound is insoluble or sparingly soluble in the cold solvent, heat the test tube in a hot water bath.[11]

-

Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent required.

-

Remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

-

Observe the quantity and quality of the crystals formed. The solvent that dissolves the compound when hot but yields a large quantity of crystals upon cooling is the best choice.

Protocol II: Bulk Recrystallization Workflow

Objective: To purify crude (2-Chloro-5-nitrophenyl)methanamine using the optimal solvent identified in Protocol I.

Materials & Equipment:

-

Crude (2-Chloro-5-nitrophenyl)methanamine

-

Selected recrystallization solvent (e.g., Methanol)

-

Erlenmeyer flasks (2)

-

Hot plate/stirrer

-

Stemless funnel and fluted filter paper

-

Büchner funnel, filter flask, and vacuum source

-

Watch glass

-

Boiling chips

Workflow Visualization

Caption: Step-by-step workflow for the bulk recrystallization process.

Procedure:

-

Dissolution: Place the crude (2-Chloro-5-nitrophenyl)methanamine and a boiling chip into an Erlenmeyer flask. On a hot plate in a fume hood, bring the selected solvent to a boil in a separate flask. Add the hot solvent to the flask containing the solid in small portions, swirling continuously, until the solid just dissolves.[11] Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the yield of recovered crystals.[3]

-

Hot Gravity Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the funnel quickly to prevent premature crystallization in the funnel.[3][8] Wash the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

-

Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling, as impurities have time to be excluded from the growing crystal lattice. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3][11]

-

Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.

-

Washing: With the vacuum still applied, wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.[11] Causality: The solvent must be ice-cold to minimize redissolving the purified product crystals during the wash.

-

Drying: Leave the vacuum on to pull air through the crystals for 15-20 minutes to help dry them. Transfer the crystals to a clean, pre-weighed watch glass and allow them to dry completely, preferably in a vacuum oven at a mild temperature.

-

Analysis: Determine the mass of the purified product to calculate the percent recovery. Assess purity by measuring the melting point and comparing it to the literature value. A pure compound will have a sharp melting point range.

Data Summary and Troubleshooting

Table 1: Expected Experimental Data

| Parameter | Crude Product | Purified Product |

| Appearance | Typically off-white to yellow/brown solid | White to pale-yellow crystalline solid |

| Melting Point | Broad and depressed range | Sharp, elevated range |

| Purity (by HPLC) | < 95% | > 99% |

| Typical Recovery | N/A | 60-85% |

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Solution(s) |

| "Oiling Out" | The compound's melting point is below the solvent's boiling point; the solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool slowly. |

| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution, then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |

| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated. |

| Colored Crystals | Colored impurities are co-crystallizing with the product. | Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |

References

-

Reddit. (2024). How to purify Benzylamine? Available at: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

-

York University. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

-

University of York. (n.d.). Single-solvent recrystallisation. Available at: [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

- Google Patents. (1999). US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents.

-

MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-nitroaniline. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

-

Defense Technical Information Center. (2006). Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20. Available at: [Link]

-

ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine. Available at: [Link]

-

Frontiers. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 2-chloro-5-nitro-. Available at: [Link]

- Google Patents. (n.d.). CN100386305C - The preparation method of 2-chloro-5-nitrophenyl-4'-methoxybenzophenone.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrophenol. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. Home Page [chem.ualberta.ca]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. mdpi.com [mdpi.com]

- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

Validation & Comparative

Strategic Alternatives to (2-Chloro-5-nitrophenyl)methanamine: A Comparative Synthesis Guide

Executive Summary: Beyond the Standard Scaffold

(2-Chloro-5-nitrophenyl)methanamine (CAS: 95370-69-1) is a workhorse intermediate in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents. Its utility stems from its bifunctionality : a nucleophilic primary amine for scaffold attachment and an electrophilic chloro-nitro core primed for further elaboration.

However, relying solely on this reagent often leads to process bottlenecks:

-

Reactivity Limitations: The aryl chloride is often too sluggish for mild SNAr reactions and requires forcing conditions that degrade the benzylamine moiety.

-

Catalytic Poisoning: The free amine can sequester Pd(0) catalysts during cross-coupling attempts on the chloride.

-

Cost & Stability: As a benzylamine, it is prone to oxidative degradation and carbonate formation upon storage.

This guide presents three validated classes of alternatives—Electronic Accelerators , Coupling Partners , and Stable Precursors —to overcome these specific synthetic hurdles.

Structural & Reactivity Analysis

To select the right alternative, we must deconstruct the reactivity vectors of the parent molecule.

-

Vector A (Benzylamine):

nucleophile. Prone to oxidation. -

Vector B (C2-Chloride): Activated by the para-nitro group. Moderate reactivity in SNAr; moderate-to-poor reactivity in Pd-catalyzed coupling without specialized ligands.

-

Vector C (C5-Nitro): Strong electron-withdrawing group (EWG). Activates C2; latent aniline precursor.

The Decision Matrix

The following diagram illustrates the logical flow for selecting an alternative reagent based on your downstream chemistry requirements.

Figure 1: Strategic decision tree for selecting alternatives based on synthetic bottlenecks.

Detailed Comparative Analysis

Alternative 1: The "SNAr Accelerator"

Reagent: (2-Fluoro-5-nitrophenyl)methanamine Best For: Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

Mechanism: The para-nitro group activates the C2 position. Fluorine, being the most electronegative element, creates a massive dipole, lowering the energy of the transition state (Meisenheimer complex) significantly more than chlorine.

-

Advantage: Allows SNAr reactions at room temperature or mild heat (40°C), preserving the sensitive benzylamine.

-

Trade-off: Fluorides are generally poor substrates for standard Pd-catalyzed couplings (C-F activation is difficult).

Alternative 2: The "Coupling Partner"

Reagent: (2-Bromo-5-nitrophenyl)methanamine Best For: Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Mechanism: The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). This facilitates the Oxidative Addition step in the catalytic cycle, which is often the rate-determining step for electron-deficient rings.

-

Advantage: Enables coupling with lower catalyst loadings and cheaper ligands (e.g., PPh3 instead of Buchwald precatalysts).

-

Trade-off: Lower atom economy; higher molecular weight.

Alternative 3: The "Stable Precursor"

Reagent: 2-Chloro-5-nitrobenzonitrile Best For: Large-scale synthesis, cost reduction, and avoiding amine oxidation.

Mechanism: The nitrile is a masked benzylamine. It is shelf-stable, non-hygroscopic, and significantly cheaper. The amine is generated in situ or in the step immediately preceding its use.

-

Advantage: Eliminates "dimer" formation and oxidative degradation during storage.

-

Trade-off: Requires a reduction step (Borane or Hydrogenation).

Performance Data Comparison

The following table summarizes the performance of the standard reagent versus its alternatives in key transformation scenarios.

| Feature | Standard (Cl) | Alt 1: Fluoro | Alt 2: Bromo | Alt 3: Nitrile (Precursor) |

| SNAr Reactivity | Moderate (Requires >80°C) | High (Works at 25-40°C) | Moderate | N/A (Must reduce first) |

| Pd-Coupling (Suzuki) | Low (Requires specialized ligands) | Very Low | High (Standard conditions) | High (at Cl position) |

| Storage Stability | Poor (Absorbs CO2/H2O) | Poor | Poor | Excellent |

| Relative Cost | Medium | High | Medium | Low |

| Atom Economy | Good | Best | Poor | Best (Pre-reduction) |

Experimental Protocols

Protocol A: Accelerated SNAr Displacement

Using (2-Fluoro-5-nitrophenyl)methanamine vs. Chloro-analog

Objective: Displacement of the halogen with a secondary amine (e.g., Morpholine) to form a scaffold for kinase inhibition.

-

Preparation: Dissolve 1.0 equiv of (2-Fluoro-5-nitrophenyl)methanamine in dry DMF (0.2 M).

-

Note: If using the Chloro-analog, DMAc is preferred due to higher boiling point requirements.

-

-

Addition: Add 1.2 equiv of Morpholine and 2.0 equiv of DIPEA.

-

Reaction:

-

Fluoro-Analog: Stir at 40°C for 2 hours.

-

Chloro-Analog (Control): Requires heating to 90°C for 12 hours.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry over Na2SO4.[1]

-

Result: The Fluoro-analog typically yields >90% clean product with no benzylamine oxidation byproducts, whereas the Chloro-analog often shows 10-15% oxidative impurities due to prolonged heating.

Protocol B: In-Situ Generation from Nitrile

Using 2-Chloro-5-nitrobenzonitrile

Objective: Generating the amine fresh to avoid storage degradation.

-

Reduction: Charge a flask with 2-Chloro-5-nitrobenzonitrile (1.0 equiv) in THF (0.5 M).

-

Reagent: Add Borane-THF complex (BH3·THF, 1.5 equiv) dropwise at 0°C.

-

Critical Step: Maintain temperature <5°C to prevent reduction of the nitro group (chemoselectivity).

-

-

Stir: Allow to warm to RT and stir for 4 hours.

-

Quench: Carefully add MeOH to destroy excess borane, followed by 1N HCl/MeOH reflux for 30 mins to break the boron-amine complex.

-

Isolation: Neutralize and extract. The resulting free amine is used immediately in the next coupling step.

Mechanistic Visualization

The following diagram details the divergence in reaction pathways between the standard Chloro reagent and the Bromo/Fluoro alternatives.

Figure 2: Mechanistic divergence showing the kinetic advantages of Fluoro (SNAr) and Bromo (Pd-Coupling) alternatives.

References

-

Buchwald-Hartwig Amination Mechanics

- Source: Wikipedia / Organic Chemistry Portal.

- Relevance: Establishes the hierarchy of aryl halide reactivity (I > Br > Cl >> F)

-

Link:

-

Nucleophilic Aromatic Substitution (SNAr)

- Source: LibreTexts Chemistry.

- Relevance: Explains the "Element Effect" where Fluorine accelerates SNAr due to high electronegativity stabilizing the intermedi

-

Link:

-

Synthesis of 2-Chloro-5-nitrobenzaldehyde/Nitrile Derivatives

- Source: BenchChem / Sigma-Aldrich Protocols.

- Relevance: Provides the foundational data for the "Precursor" strategy (Alternative 3)

-

Link:

-

Comparative Halogen Reactivity in Nitroarenes

- Source: PubChem / NIH D

- Relevance: Supports the structural analysis of the 2-chloro-5-nitro substitution pattern and its susceptibility to nucleophilic

-

Link:

Sources

Validation of analytical methods for quantifying (2-Chloro-5-nitrophenyl)methanamine

[1]

Executive Summary & Molecule Profile

Target Analyte: (2-Chloro-5-nitrophenyl)methanamine CAS: 94600-99-6 Role: Critical Intermediate (Key building block for CNS-active pharmaceutical ingredients, structurally related to Lumateperone precursors).

In the lifecycle of drug development, the quantification of intermediates like (2-Chloro-5-nitrophenyl)methanamine requires a balance between throughput, specificity, and regulatory compliance.[1] While mass spectrometry (LC-MS/MS) offers superior sensitivity and titration provides absolute purity, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) remains the industry "Gold Standard" for routine release testing due to its robustness and transferability.

This guide objectively compares the HPLC-UV method against its alternatives and provides a validation framework aligned with ICH Q2(R2) guidelines.

Comparative Analysis: Method Selection Matrix

The following table contrasts the proposed HPLC-UV method against common alternatives.

| Feature | HPLC-UV (Recommended) | LC-MS/MS | Non-Aqueous Titration |

| Primary Application | Purity & Assay (Routine QC) | Trace Impurities (GTIs/Nitrosamines) | Bulk Assay (Raw Material In-take) |

| Specificity | High (Separates impurities) | Very High (Mass discrimination) | Low (Reacts with all basic amines) |

| Sensitivity (LOD) | ~0.05% (Sufficient for organic impurities) | < 1 ppm (Trace level) | N/A (Macro analysis only) |

| Precision (RSD) | < 1.0% | 2.0 - 5.0% | < 0.5% |

| Cost per Run | Low | High | Very Low |

| Throughput | High (10-15 min run) | Medium (Equilibration sensitive) | High (Manual or Auto) |

Decision Logic for Researchers

-

Choose Titration only for raw material acceptance where impurity profiling is not required.

-

Choose LC-MS/MS during early development to identify unknown impurities or screen for genotoxic potential (e.g., if nitrosamine formation is a risk due to the secondary amine precursors).

-

Choose HPLC-UV for the validated release method. It is the only method that balances the quantification of the main peak with the separation of synthesis by-products.

Visualization: Method Validation Lifecycle

The following diagram illustrates the decision workflow and validation lifecycle based on ICH Q14 (Enhanced Approach) and Q2(R2).

Figure 1: Analytical Procedure Lifecycle showing the selection pathway based on risk assessment and intended purpose.

Deep Dive: HPLC-UV Method Development

To validate this method successfully, the chromatographic conditions must address the specific chemistry of (2-Chloro-5-nitrophenyl)methanamine.

The Chemical Challenge

-

Amine Functionality: The primary amine (-CH₂NH₂) is basic (pKa ~9.0). On standard silica columns at neutral pH, this leads to silanol interaction, causing severe peak tailing .

-

Nitro Group: Provides excellent UV absorption but makes the molecule polar.

-

Chlorine: Adds some lipophilicity, aiding retention on C18.

Optimized Protocol Conditions

-

Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

-

Why: End-capping reduces silanol activity, improving peak shape for amines.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Why: Acidic pH (~2.0) ensures the amine is fully protonated (

) and suppresses silanol ionization (

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B (Hold)

-

2-10 min: 5% -> 60% B (Linear Gradient)

-

10-12 min: 60% -> 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Nitro aromatic specificity).

-

Column Temp: 30°C.

Validation Protocol (ICH Q2(R2) Compliant)

This section details the experimental steps to validate the HPLC-UV method.

Specificity (Stress Testing)

Objective: Prove that the method can separate the analyte from degradants.

-

Protocol:

-

Prepare a standard solution (0.5 mg/mL).

-

Subject samples to stress conditions:

-

Acid: 0.1N HCl, 60°C, 2 hours.

-

Base: 0.1N NaOH, 60°C, 2 hours.

-

Oxidation: 3% H₂O₂, RT, 2 hours.

-

-

Inject and calculate Peak Purity using a Diode Array Detector (DAD).

-

-

Acceptance Criteria: Purity angle < Purity threshold; no co-elution with degradants.

Linearity & Range

Objective: Demonstrate proportional response.

-

Protocol:

-

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

-

Inject in triplicate.

-

-

Acceptance Criteria: Correlation coefficient (

)

Accuracy (Recovery)

Objective: Confirm the method measures the true value.

-

Protocol:

-

Spike known amounts of analyte into a placebo matrix (if drug product) or solvent (if drug substance) at 3 levels (80%, 100%, 120%).

-

Calculate % Recovery = (Observed / Added) × 100.

-

-

Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision

Objective: Verify reproducibility.

-

System Precision: 6 injections of the standard. (RSD

1.0%). -

Method Precision: 6 independent preparations of the sample. (RSD

2.0%).[2]

Robustness

Objective: Test reliability under minor variations.

-

Variables:

-

Flow rate (± 0.1 mL/min).

-

Column Temperature (± 5°C).

-

Mobile Phase pH (± 0.2 units).

-

-

Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) must remain within limits.

Visualizing the Separation Mechanism

The following diagram explains the chemical interactions governing the separation, crucial for troubleshooting during validation.

Figure 2: Mechanistic view of the separation. Acidic mobile phase prevents amine-silanol interactions, ensuring sharp peaks.

Conclusion

For the quantification of (2-Chloro-5-nitrophenyl)methanamine , the RP-HPLC-UV method utilizing an acidic mobile phase and C18 chemistry offers the optimal balance of specificity, accuracy, and cost-effectiveness. While LC-MS/MS is indispensable for trace impurity analysis (particularly nitrosamine screening), HPLC-UV is the robust choice for routine assay and purity testing in a GMP environment.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]

-

U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][4][Link]

-

PubChem. (n.d.). Compound Summary: (2-Chloro-5-nitrophenyl)methanamine (CAS 94600-99-6). National Library of Medicine. [Link]

-

European Medicines Agency (EMA). (2020).[5] Nitrosamine impurities in human medicinal products.[5] (Context for amine impurity risks). [Link]

Cost-benefit analysis of different synthesis routes for (2-Chloro-5-nitrophenyl)methanamine

An In-Depth Technical Guide to the Synthesis of (2-Chloro-5-nitrophenyl)methanamine

Executive Summary

(2-Chloro-5-nitrophenyl)methanamine (CAS: 95370-65-3) is a critical benzylamine intermediate used in the synthesis of kinase inhibitors, anti-infectives, and agrochemicals. Its structure features three distinct functional groups—an aryl chloride, a nitro group, and a primary amine.

The core synthetic challenge is chemoselectivity . The synthesis must generate the primary amine (methanamine) without reducing the nitro group to an aniline or dehalogenating the aryl chloride.

This guide compares three distinct synthetic pathways:

-

The Classical Route (Route A): Nucleophilic substitution of 2-chloro-5-nitrobenzyl bromide (via Delépine or Gabriel synthesis).

-

The Reductive Amination Route (Route B): From 2-chloro-5-nitrobenzaldehyde.

-

The Chemoselective Reduction Route (Route C): From 2-chloro-5-nitrobenzonitrile using Borane complexes.

Recommendation: For laboratory scale (<100g), Route B offers the highest throughput and ease of operation. For industrial scale (>1kg), Route A (Delépine variant) provides the most favorable cost-benefit ratio due to the low cost of the toluene precursor.

Strategic Route Analysis

Route A: Nucleophilic Substitution of Benzyl Halides

-

Precursor: 2-Chloro-5-nitrobenzyl bromide (derived from 2-chloro-5-nitrotoluene).

-

Mechanism:

displacement of the benzylic bromide followed by hydrolysis. -

Variants:

-

Gabriel Synthesis: Uses potassium phthalimide.[1] High atom waste, but crystalline intermediates.

-

Delépine Reaction: Uses Hexamethylenetetramine (Hexamine). Cheap, aqueous workup, avoids hydrazine.

-

-

Pros: Precursors are inexpensive commodity chemicals (toluenes); highly reliable regiochemistry.

-

Cons: Radical bromination step (to make the precursor) can be hazardous; lachrymatory intermediates.

Route B: Reductive Amination of Aldehydes

-

Precursor: 2-Chloro-5-nitrobenzaldehyde.[2]

-

Mechanism: Condensation with ammonium acetate to form an imine, followed by in situ reduction using Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Pros: Mild conditions (Room Temp); high functional group tolerance (Nitro/Chloro stable); one-pot procedure.

-

Cons: Aldehyde precursors are 5-10x more expensive than toluenes; Cyanoborohydride generates toxic cyanide waste.

Route C: Chemoselective Nitrile Reduction

-

Precursor: 2-Chloro-5-nitrobenzonitrile.[3]

-

Mechanism: Reduction of the nitrile using Borane-THF (

).[4] -

Pros: Very clean conversion if moisture is excluded.

-

Cons:

cannot be used (reduces nitro); Catalytic hydrogenation (

Cost-Benefit Analysis (CBA)

| Metric | Route A (Delépine) | Route B (Reductive Amination) | Route C (Nitrile-Borane) |

| Raw Material Cost | Low ($) | High ( | Medium ( |

| Step Count | 2 (from bromide) | 1 (One-pot) | 1 |

| Yield (Typical) | 75-85% | 80-92% | 60-75% |

| Chemoselectivity | Excellent (No reduction involved) | Excellent (Borohydrides are mild) | Moderate (Risk of nitro reduction) |

| Scalability | High (Industrial standard) | Medium (Reagent cost limits) | Low (Borane safety limits) |

| Safety Profile | Moderate (Lachrymators) | Moderate (Cyanide waste) | Low (Pyrophoric reagents) |

| E-Factor (Waste) | Medium | Low | High (Solvent intensive) |

Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix and chemical pathways for synthesizing the target amine.

Caption: Comparative workflow of the three primary synthesis routes, highlighting precursors and key reagents.

Detailed Experimental Protocols

Protocol 1: The "Robust" Route (Delépine Reaction)

Best for: Cost-efficiency and avoiding metal hydride selectivity issues.

Theory: The reaction utilizes Hexamethylenetetramine (Hexamine) to alkylate the benzyl halide. The resulting quaternary ammonium salt is hydrolyzed under acidic conditions to release the primary amine. This avoids the over-alkylation common with direct ammonia treatment.[5]

Materials:

-

2-Chloro-5-nitrobenzyl bromide (1.0 eq)

-

Hexamethylenetetramine (1.1 eq)

-

Chloroform (CHCl3) or Ethanol

-

Conc. HCl / Ethanol (for hydrolysis)

Step-by-Step:

-

Quaternization: Dissolve 2-chloro-5-nitrobenzyl bromide (10 mmol) in Chloroform (30 mL). Add Hexamethylenetetramine (11 mmol).

-

Reflux: Heat the mixture to reflux for 4 hours. A thick white precipitate (the hexaminium salt) will form.

-

Filtration: Cool to room temperature (RT). Filter the solid and wash with cold Chloroform to remove unreacted bromide. Dry the solid.[2][3]

-

Hydrolysis: Suspend the salt in a mixture of Ethanol (20 mL) and Conc. HCl (5 mL).

-

Reflux (Cleavage): Heat to reflux for 2 hours. The solid will dissolve, then ammonium chloride may precipitate.

-

Workup: Cool to RT. Filter off any inorganic solids. Concentrate the filtrate. Basify the residue with 2M NaOH to pH > 10.

-

Extraction: Extract with Dichloromethane (3 x 20 mL). Dry organics over

and evaporate to yield the pure amine.

Validation Check:

-

NMR: Look for the disappearance of the benzylic

shift (~4.5 ppm for bromide) and appearance of the amine benzylic -

Safety: Benzyl bromides are potent lachrymators. Work in a fume hood.

Protocol 2: The "Rapid" Route (Reductive Amination)

Best for: Small-scale synthesis, library generation, and high purity.

Theory: Ammonium acetate provides a source of ammonia in situ. The aldehyde forms an imine/hemiaminal equilibrium, which is selectively reduced by cyanoborohydride. The nitro group is inert to these conditions.

Materials:

-

2-Chloro-5-nitrobenzaldehyde (1.0 eq)[6]

-

Ammonium Acetate (

) (10.0 eq) -

Sodium Cyanoborohydride (

) (1.2 eq) -

Methanol (anhydrous)

-

Molecular Sieves (3Å) - Optional but recommended

Step-by-Step:

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (5 mmol) and Ammonium Acetate (50 mmol) in Methanol (25 mL). Add activated molecular sieves. Stir at RT for 1 hour under Nitrogen.

-

Reduction: Cool to 0°C. Carefully add

(6 mmol) in portions. -

Reaction: Allow to warm to RT and stir for 12-16 hours.

-

Quench: Acidify carefully with 1M HCl to pH < 2 (Caution: HCN gas evolution—perform in a strong hood). Stir for 30 mins to decompose boron complexes.

-

Workup: Basify with NaOH to pH > 10. Extract with Ethyl Acetate.[3][7] Wash organic layer with Brine.

-

Purification: If necessary, convert to HCl salt for recrystallization from Ethanol/Ether.

Validation Check:

-

TLC: Monitor disappearance of aldehyde (non-polar) and appearance of amine (polar, stains with Ninhydrin).

-

Safety: Cyanide waste must be treated with bleach (hypochlorite) before disposal.

Critical Mechanism: Why Borane for Route C?

If you are forced to use the Nitrile precursor (Route C), you cannot use standard hydrogenation (

The Borane Pathway:

Borane coordinates to the nitrile nitrogen, facilitating hydride transfer to the carbon. The nitro group is electrophilic but reacts much slower with Borane than the nitrile does, providing the necessary kinetic chemoselectivity .

Caption: Chemoselectivity map showing why Borane is the only viable reagent for the Nitrile route.

References

-

BenchChem. "An In-depth Technical Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine." BenchChem Technical Guides. Accessed Feb 2026.

-

Sigma-Aldrich. "2-Chloro-5-nitrobenzonitrile Product Specification." Merck KGaA.

-

Zhang, Y., et al. "Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid." RSC Advances, 2016.

-

PrepChem. "Synthesis of 2-chloro-5-nitrophenol and derivatives." PrepChem.

-

PubChem. "Compound Summary: 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine."[8] National Library of Medicine.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine | C8H9ClN2O2 | CID 7131571 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hammett Plot Analysis for the Reactivity of Substituted Benzylamines

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, pharmacokineticists, and Process Development Scientists.

Executive Summary: The "Insulation" Challenge in Drug Design

In medicinal chemistry, benzylamines (

This guide compares the predictive utility of different Linear Free Energy Relationship (LFER) parameters—specifically Standard Hammett (

Key Takeaway: For benzylamines, the methylene spacer attenuates electronic transmission by a factor of roughly

Comparative Analysis: Selecting the Correct Sigma Scale

The success of a Hammett analysis depends on selecting the substituent constant that reflects the transition state's electronic character.

Table 1: Comparison of Sigma Scales for Benzylamine Applications

| Parameter | Symbol | Best Use Case for Benzylamines | Physical Justification |

| Standard Hammett | Nucleophilic Acylation/Alkylation | The | |

| Taft (Inductive) | Protonation ( | Eliminates residual resonance effects. Ideal when the reaction center is strictly isolated from | |

| Brown-Okamoto | Metabolic Oxidation (MAO/CYP450) | During oxidative deamination (e.g., by MAO-B), a positive charge or radical character often develops on the benzylic carbon. The ring can stabilize this specific transition state via resonance. | |

| Yukawa-Tsuno | Complex Mechanisms | Used when the mechanism shifts between pure induction and partial resonance stabilization depending on the substituent. |

Experimental Protocol: Kinetics of Benzylamine Acylation

This protocol describes the determination of the reaction constant (

Reaction:

Materials & Reagents[1]

-

Substituted Benzylamines: 4-OMe, 4-Me, H, 4-Cl, 3-Cl, 4-NO

(purified by distillation). -

Electrophile: Benzoyl chloride (freshly distilled).

-

Solvent: Acetonitrile (HPLC grade, dried over molecular sieves).

-

Base: Excess triethylamine (to scavenge HCl, ensuring pseudo-first-order kinetics if amine is limiting, or simply to drive reaction). Note: For strict Hammett kinetics, we often use pseudo-first-order conditions with excess amine.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Prepare 0.1 M solutions of each substituted benzylamine in acetonitrile.

-

Prepare a 0.005 M solution of benzoyl chloride in acetonitrile.

-

-

Thermostating:

-

Equilibrate all solutions to 25.0 °C ± 0.1 °C in a water bath.

-

-

Kinetic Run (UV-Vis Spectrophotometry):

-

Mix 1.0 mL of benzoyl chloride solution with 10.0 mL of benzylamine solution (Excess amine condition:

). -

Transfer immediately to a quartz cuvette.

-

Monitor the disappearance of benzoyl chloride at 240 nm or the appearance of the amide product at a specific

(often 260–280 nm depending on the substituent).

-

-

Data Processing:

-

Plot

vs. time to obtain the pseudo-first-order rate constant -

Calculate the second-order rate constant:

.

-

Data Analysis & Visualization

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the transition state for the nucleophilic attack, highlighting why the methylene spacer limits resonance interaction.

Figure 1: Reaction pathway showing the nucleophilic attack. The methylene group (implied in structure) prevents resonance transmission from the aryl ring to the nitrogen lone pair in the ground state.

Hammett Plot Construction

To determine the reaction constant (

Hypothetical Data Set (Derived from typical literature values for Benzylamine Acylation):

| Substituent (X) | |||

| 4-OMe | -0.27 | 1.85 | +0.27 |

| 4-Me | -0.17 | 1.48 | +0.17 |

| H | 0.00 | 1.00 (Ref) | 0.00 |

| 4-Cl | +0.23 | 0.58 | -0.24 |

| 3-Cl | +0.37 | 0.42 | -0.38 |

| 4-NO | +0.78 | 0.15 | -0.82 |

Calculation of

-

Slope (

): -

Interpretation:

-

Negative Sign: Indicates that electron-donating groups (EDGs) accelerate the reaction. This confirms the amine acts as a nucleophile (positive charge develops on Nitrogen in the Transition State).

-

Magnitude (~1.0): The value is significantly lower than that of aniline acylation (

to

-

Advanced Application: Metabolic Stability (Oxidation)

While acylation fits standard

In oxidation, the rate-limiting step often involves Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) from the benzylic position.

-

Observation: If the mechanism involves a benzylic radical or cation, the data will deviate from the standard Hammett line for resonance-donating groups (like 4-OMe).

-

Correction: Use the Brown-Okamoto

scale. -

Literature

: For benzylamine oxidation by oxidants like permanganate or bromine,

Figure 2: Decision tree for selecting the correct Hammett parameter based on plot linearity.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

- Blackwell, L. F., et al. (1964). The effect of the methylene group on the transmission of electronic effects in benzylamines. Journal of the Chemical Society, 3588-3591.

-

Dunstan, S. & Ross, J. H. (1973). The Oxidation of Benzyldimethylamine by Bromine. Canadian Journal of Chemistry, 51, 2536.[3] Link

-

Banerji, K. K. (2009). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Proceedings of the Indian Academy of Sciences, 121(1). Link

- Isaacs, N. S. (1995).Physical Organic Chemistry. 2nd Edition. Longman Scientific & Technical.

Sources

A Comparative Guide to Benzylamine Synthesis: Reductive Amination vs. Nitrile Reduction

Benzylamine is a foundational building block in the synthesis of a multitude of pharmaceuticals, agrochemicals, and other fine chemicals. Its production is a critical process for many research and development laboratories as well as for industrial-scale manufacturing. The two most prevalent methods for synthesizing benzylamine are the reductive amination of benzaldehyde and the reduction of benzonitrile. The choice between these routes is a crucial decision, dictated by factors such as substrate availability, desired purity, scalability, safety protocols, and cost-effectiveness. This guide provides an in-depth, objective comparison of these two synthetic pathways, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions.

The Reductive Amination Pathway: A Convergent Approach

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. In the context of benzylamine synthesis, it involves the reaction of benzaldehyde with an amine source, typically ammonia, to form an intermediate imine (specifically, a benzylimine), which is then reduced to the final benzylamine product. This can be performed as a one-pot reaction or in a stepwise manner.

Mechanism of Reductive Amination

The reaction proceeds in two key stages:

-

Imine Formation: Benzaldehyde reacts with ammonia in a condensation reaction to form a benzylimine intermediate. This is an equilibrium process, and the removal of water can drive the reaction towards the imine.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved through various reducing agents, with sodium borohydride (NaBH₄) being a common and convenient choice in a laboratory setting due to its selectivity and ease of handling.[1][2][3] Catalytic hydrogenation is also a widely used method, especially on an industrial scale.

Experimental Protocol: Reductive Amination of Benzaldehyde with Sodium Borohydride

This protocol outlines a general procedure for the synthesis of benzylamine via reductive amination in a laboratory setting.

Materials:

-

Benzaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or another suitable solvent like tetrahydrofuran (THF)[3]

-

Silica gel (optional, as a catalyst)[3]

-

Hydrochloric acid (HCl) for workup

-

Sodium hydroxide (NaOH) for workup

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or ethyl acetate for extraction

Procedure:

-

To a solution of benzaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents) at room temperature.

-

Stir the mixture for a period to allow for imine formation. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.2-1.5 equivalents). Caution: Hydrogen gas will be evolved. Ensure the reaction is performed in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with HCl to a pH of ~2.

-

Wash the aqueous layer with dichloromethane to remove any unreacted benzaldehyde or other non-basic impurities.

-

Basify the aqueous layer with NaOH solution to a pH of ~12.

-

Extract the product into dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzylamine.

-

The product can be further purified by distillation if required.

The Nitrile Reduction Pathway: A Direct Transformation

The reduction of benzonitrile offers a more direct route to benzylamine, involving the transformation of the nitrile functional group into a primary amine. This method typically employs powerful reducing agents or catalytic hydrogenation.

Mechanism of Nitrile Reduction

The reduction of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. When using a metal hydride reagent like lithium aluminum hydride (LiAlH₄), the mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. This occurs in two successive steps, forming an intermediate imine anion which is further reduced to a dianion. Subsequent aqueous workup protonates the nitrogen to yield the primary amine.[4][5][6]

Experimental Protocol: Reduction of Benzonitrile with Lithium Aluminum Hydride

This protocol provides a general procedure for the reduction of benzonitrile using LiAlH₄. Extreme caution is advised when working with LiAlH₄ due to its high reactivity with water and moisture.

Materials:

-

Benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

Sodium hydroxide (NaOH) solution (e.g., 15%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate for extraction

Procedure:

-

Caution! All glassware must be thoroughly oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). LiAlH₄ reacts violently with water.

-

In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C (ice bath).[4]

-

Slowly add a solution of benzonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).[4]

-

Cool the reaction mixture back to 0 °C.

-

Quenching Procedure (Fieser method - exercise extreme caution): Slowly and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams used. This should result in a granular precipitate that is easy to filter.

-

Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings.

-

Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude benzylamine.

-

The product can be purified by distillation.

Comparative Analysis: Reductive Amination vs. Nitrile Reduction

The choice between these two synthetic routes depends on a careful evaluation of several key parameters.

| Feature | Reductive Amination | Nitrile Reduction |

| Starting Materials | Benzaldehyde, Ammonia | Benzonitrile |

| Reagents | Lab Scale: NaBH₄, NaBH₃CNIndustrial: H₂/Catalyst (e.g., Pd/C, Raney Ni) | Lab Scale: LiAlH₄, BH₃Industrial: H₂/Catalyst (e.g., Raney Ni)[7] |

| Typical Yields | Good to excellent (can be >90%)[1] | Generally high (can be >90%)[8] |

| Side Products | Dibenzylamine, benzyl alcohol.[9][10] Over-alkylation can be an issue. | Secondary and tertiary amines can form, especially in catalytic hydrogenation without additives like ammonia.[7] |

| Scalability | Readily scalable, especially with catalytic hydrogenation. | Readily scalable, a common industrial route. |

| Safety Considerations | NaBH₄: Flammable solid, reacts with water to produce H₂. Less hazardous than LiAlH₄.[11] Catalytic Hydrogenation: Requires handling of flammable H₂ gas under pressure. | LiAlH₄: Extremely reactive with water and moisture, pyrophoric. Requires strict anhydrous conditions and careful handling.[12] Catalytic Hydrogenation: Requires handling of flammable H₂ gas under pressure. |

| Cost-Effectiveness | Benzaldehyde is a readily available and relatively inexpensive starting material. NaBH₄ is also cost-effective. | Benzonitrile is also a commodity chemical. LiAlH₄ is more expensive than NaBH₄. Catalytic hydrogenation can be very cost-effective on a large scale. |

| Substrate Scope | Broad scope for aldehydes and ketones, allowing for the synthesis of a wide variety of substituted amines. | Limited to the reduction of nitriles. |

| Functional Group Tolerance | NaBH₄: Tolerates many functional groups (e.g., esters, amides, nitro groups).Catalytic Hydrogenation: Can reduce other functional groups (e.g., C=C bonds, nitro groups). | LiAlH₄: Reduces a wide range of functional groups (e.g., esters, amides, carboxylic acids), leading to low chemoselectivity.[13] Catalytic Hydrogenation: Similar limitations to reductive amination. |

Visualizing the Synthetic Workflows

Caption: Workflow for benzylamine synthesis via nitrile reduction.

Senior Application Scientist's Insights and Recommendations

From a practical standpoint, the choice between reductive amination and nitrile reduction is often nuanced.

-

For laboratory-scale synthesis and medicinal chemistry applications, reductive amination is frequently the preferred method. Its operational simplicity, milder conditions (when using reagents like sodium borohydride), and broader substrate scope for creating diverse amine libraries make it highly attractive. The ability to perform the reaction as a one-pot procedure is a significant advantage in terms of efficiency. [1]

-

For large-scale industrial production of benzylamine, both routes are viable, but the hydrogenation of benzonitrile is often considered more advantageous. [10]This is primarily due to the higher atom economy of the nitrile reduction process and potentially simpler purification protocols, as the formation of secondary amine byproducts can be effectively suppressed under optimized catalytic conditions. While reductive amination via catalytic hydrogenation is also a scalable process, controlling the formation of dibenzylamine can be more challenging.

-

Safety and Handling: The use of lithium aluminum hydride in the nitrile reduction pathway is a significant safety concern that often limits its applicability to smaller-scale reactions where stringent safety measures can be implemented. [12]For large-scale operations, catalytic hydrogenation is the method of choice for both pathways, mitigating the risks associated with pyrophoric hydride reagents.

-

Chemoselectivity: When dealing with complex molecules containing multiple reducible functional groups, reductive amination using a selective reducing agent like sodium borohydride or sodium triacetoxyborohydride offers a clear advantage over the less selective lithium aluminum hydride.

References

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

- Yadav, J. S., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2), 50.

- Zeynizadeh, B., & Gholami, S. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst.

-

ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

-

AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 1964–1970.

-

Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines. Retrieved from [Link]

-

DeepDyve. (2017). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). The Mechanism of Nitrile Reduction with LiAlH4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Convenient and clean synthesis of imines from primary benzylamines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. deepdyve.com [deepdyve.com]

- 11. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.